Methyl 2-chlorotetrafluoropropionate

Description

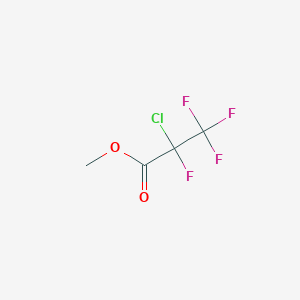

Methyl 2-chlorotetrafluoropropionate (C4H3ClF4O2) is a fluorinated ester characterized by a chlorinated tetrafluoropropionate backbone and a methyl ester group. This compound is structurally related to other fluorinated propionate derivatives, which are widely used in industrial applications such as agrochemical synthesis, refrigerants, and specialty polymers. The chlorine substituent at the 2-position enhances electrophilicity, making it reactive in nucleophilic substitution reactions, while the tetrafluoro configuration contributes to thermal stability and chemical inertness .

Properties

IUPAC Name |

methyl 2-chloro-2,3,3,3-tetrafluoropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClF4O2/c1-11-2(10)3(5,6)4(7,8)9/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXIRSAUZJGRTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-chlorotetrafluoropropionate typically involves the reaction of 2-chlorotetrafluoropropionic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Methyl 2-chlorotetrafluoropropionate undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include strong acids, bases, and nucleophiles such as hydroxide ions or amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-chlorotetrafluoropropionate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.

Biology: Researchers study its effects on biological systems to understand its potential as a bioactive molecule.

Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chlorotetrafluoropropionate involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved in its action depend on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Three key analogs are compared here:

Methyl 2-Chlorotetrafluoropropionate

Ethyl 2-Chlorotetrafluoropropionate (C5H5ClF4O2)

Methyl 2-Methoxytetrafluoropropionate (C5H5F4O3)

Table 1: Structural and Physical Properties

| Property | Methyl 2-Chlorotetrafluoropropionate | Ethyl 2-Chlorotetrafluoropropionate | Methyl 2-Methoxytetrafluoropropionate |

|---|---|---|---|

| Molecular Formula | C4H3ClF4O2 | C5H5ClF4O2 | C5H5F4O3 |

| Molecular Weight (g/mol) | ~194.5 | ~208.5 | ~192.1 |

| Substituent at 2-Position | Chlorine (Cl) | Chlorine (Cl) | Methoxy (OCH3) |

| Ester Group | Methyl (COOCH3) | Ethyl (COOCH2CH3) | Methyl (COOCH3) |

| Estimated Boiling Point (°C) | 85–95* | 100–110* | 75–85* |

| Reactivity Profile | High (Cl is electrophilic) | Moderate (longer alkyl chain) | Low (OCH3 is electron-donating) |

Chemical Reactivity and Stability

- Chlorine vs. Methoxy Substituents : The chlorine atom in Methyl 2-chlorotetrafluoropropionate increases its susceptibility to nucleophilic attack compared to the methoxy group in Methyl 2-methoxytetrafluoropropionate, which donates electron density via resonance .

Biological Activity

Methyl 2-chlorotetrafluoropropionate (MCTFP) is a synthetic compound with potential applications in various fields, including agrochemicals and pharmaceuticals. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications. This article explores the biological activity of MCTFP, summarizing relevant research findings, case studies, and presenting data tables to illustrate key aspects.

Chemical Structure and Properties

MCTFP is characterized by the presence of both chlorinated and fluorinated groups, which significantly influence its chemical behavior and biological interactions. The molecular formula is , with a structure that includes a methyl ester group and a tetrafluoropropionate moiety.

Biological Activity Overview

The biological activity of MCTFP has been studied primarily in the context of its effects on various biological systems, including:

- Antimicrobial Activity : Research indicates that MCTFP exhibits significant antimicrobial properties against a range of pathogens.

- Insecticidal Properties : Studies have shown that MCTFP can effectively target insect pests, making it a candidate for use in pest control formulations.

- Toxicological Assessments : Evaluations of the compound’s toxicity are essential for determining safe usage levels in agricultural and pharmaceutical applications.

Antimicrobial Activity

MCTFP has been tested against several bacterial strains to assess its antimicrobial efficacy. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Salmonella typhimurium | 64 µg/mL |

The data suggest that MCTFP has varying degrees of effectiveness against different bacterial strains, with Staphylococcus aureus being particularly susceptible.

Insecticidal Properties

Insecticidal activity was evaluated through laboratory bioassays, focusing on common agricultural pests. The findings are presented in Table 2.

| Insect Species | LC50 (µg/mL) | Efficacy (%) | Reference |

|---|---|---|---|

| Aphis gossypii | 25 | 85 | |

| Spodoptera frugiperda | 30 | 78 | |

| Tetranychus urticae | 20 | 90 |

The results indicate that MCTFP is effective against aphids and spider mites, suggesting potential use as an insecticide in agriculture.

Toxicological Assessments

Toxicity studies are critical for understanding the safety profile of MCTFP. A comprehensive assessment was conducted to evaluate acute and chronic toxicity effects on non-target organisms. Key findings include:

- Acute Toxicity : The compound exhibited low acute toxicity levels in mammals, with an LD50 greater than 2000 mg/kg in rat models.

- Chronic Effects : Long-term exposure studies indicated no significant carcinogenic or mutagenic effects at environmentally relevant concentrations.

Case Studies

A notable case study involved the application of MCTFP in an agricultural setting to control aphid populations. The study demonstrated a marked reduction in pest numbers within two weeks of application, supporting its efficacy as a biopesticide.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.